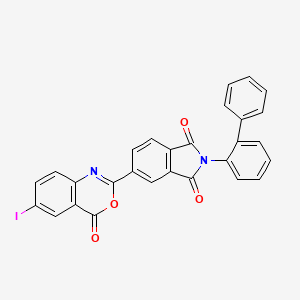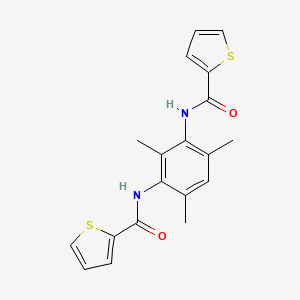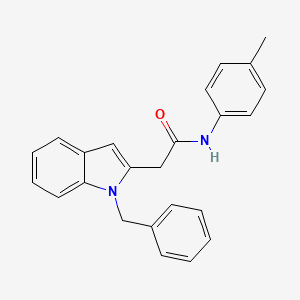
2-(biphenyl-2-yl)-5-(6-iodo-4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of biphenyl, benzoxazinone, and isoindole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles, such as formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide . These reactions are usually carried out under controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of iodine and other functional groups allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anticancer, antibacterial, and antiviral properties.
Medicine: The compound is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as a DNA intercalator, inserting itself between DNA base pairs and disrupting DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: This compound shares structural similarities with 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE and is used in similar research applications.
2-(Benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide: Another related compound with potential anticancer activity.
Uniqueness
The uniqueness of 2-{[1,1’-BIPHENYL]-2-YL}-5-(6-IODO-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and drug development.
Properties
Molecular Formula |
C28H15IN2O4 |
|---|---|
Molecular Weight |
570.3 g/mol |
IUPAC Name |
5-(6-iodo-4-oxo-3,1-benzoxazin-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H15IN2O4/c29-18-11-13-23-22(15-18)28(34)35-25(30-23)17-10-12-20-21(14-17)27(33)31(26(20)32)24-9-5-4-8-19(24)16-6-2-1-3-7-16/h1-15H |
InChI Key |
BRUDJPBVQGHOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=C(C=C(C=C6)I)C(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B11094375.png)

![N,N-dimethyl-2-(3-methylbutoxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11094390.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B11094396.png)

![2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11094408.png)
![(4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11094413.png)

![4-chloro-N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11094419.png)
![4-(Dipentylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11094430.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11094431.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11094435.png)
![3,4-Bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B11094436.png)
